

methasterone 17 α -methylated steroids hepatotoxicity comparison

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Compound Focus: Methasterone

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Modern Framework for Hepatotoxicity Assessment

Contemporary strategy moves away from simple observational studies and towards understanding the precise biochemical mechanisms of toxicity. The core of this approach involves using **in vitro human-relevant models** (like human hepatoma HepG2 cells) and **untargeted mass spectrometry-based metabolomics** to identify specific metabolic patterns, or "signatures," associated with liver injury [1] [2].

The table below summarizes the key experimental protocols used in these advanced studies.

Protocol Component	Standardized Methodology
In Vitro Model	HepG2 cells (human hepatoma cell line) [2].
Dosing Strategy	Multiple concentrations (e.g., 1, 10, 100, 1000 μ M) and specific time points (e.g., 24 hours) to capture concentration-dependent effects [2].
Metabolite Extraction	Solvent-based extraction (e.g., methanol/acetonitrile/water) to quench metabolism and extract intracellular metabolites [1].
Data Acquisition	Ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) for untargeted analysis of hundreds of metabolites [2].

Protocol Component	Standardized Methodology
Data Analysis	Bioinformatics and statistical modeling to identify significantly altered metabolic pathways and define a "Toxicity Index" for each compound [2].

Comparative Hepatotoxicity of Anabolic Compounds

While direct data on **methasterone** is unavailable, the search results provide information on the hepatotoxicity of other anabolic compounds, including a 17 α -methylated steroid (methyltestosterone) and newer selective androgen receptor modulators (SARMs) like RAD-140. This illustrates the context in which **methasterone**'s toxicity would be evaluated.

Compound	Class	Reported Hepatotoxicity & Key Mechanisms
Methyltestosterone	17 α -methylated AAS [3]	Known risk of liver damage, including cholestatic jaundice and potential for peliosis hepatis and hepatic tumors [3].
Oxymetholone	17 α -alkylated AAS [4]	Cholestatic jaundice is a major adverse effect; also associated with peliosis hepatis and hepatic tumors [4].
RAD-140 (SARM)	Selective Androgen Receptor Modulator [5]	Case reports of severe cholestatic hepatitis and bland cholestasis ; mechanism may be idiosyncratic or related to bile acid transport disruption [5].

Mechanisms of Toxicity and Metabolic Pathways

Based on the research framework, hepatotoxicity is not a single event but a cascade involving interconnected mechanisms. The diagram below synthesizes the key pathways involved in drug-induced liver injury (DILI) as described in the metabolomics literature [2].



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Key Insights for Researchers

For professionals in drug development, the current paradigm in hepatotoxicity assessment offers several key advantages:

- **Mechanism-Based Prediction:** The goal is to identify a compound's specific "mechanistic footprint" early in development, allowing for the redesign or discontinuation of high-risk candidates [2].
- **The Toxicity Index:** This quantitative measure, derived from the magnitude of metabolome alterations, allows for the ranking of compounds based on their overall hepatotoxic potential [2].
- **Human-Relevance:** Using human cell lines like HepG2, sometimes engineered to express higher levels of drug-metabolizing enzymes, provides data that is more predictive of human response than animal studies [1] [2].

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